molecular formula C11H14N2O2 B14562448 N-(1-Oxo-5,6,7,8-tetrahydro-1lambda~5~-quinolin-6-yl)acetamide CAS No. 62140-81-2

N-(1-Oxo-5,6,7,8-tetrahydro-1lambda~5~-quinolin-6-yl)acetamide

Cat. No.: B14562448
CAS No.: 62140-81-2
M. Wt: 206.24 g/mol
InChI Key: HDCZVZVNIQJTKN-UHFFFAOYSA-N
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Description

N-(1-Oxo-5,6,7,8-tetrahydro-1lambda~5~-quinolin-6-yl)acetamide is a chemical compound with a complex structure that includes a quinoline ring system

Properties

CAS No.

62140-81-2

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-(1-oxido-5,6,7,8-tetrahydroquinolin-1-ium-6-yl)acetamide

InChI

InChI=1S/C11H14N2O2/c1-8(14)12-10-4-5-11-9(7-10)3-2-6-13(11)15/h2-3,6,10H,4-5,7H2,1H3,(H,12,14)

InChI Key

HDCZVZVNIQJTKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC2=C(C1)C=CC=[N+]2[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Oxo-5,6,7,8-tetrahydro-1lambda~5~-quinolin-6-yl)acetamide typically involves the reaction of quinoline derivatives with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1-Oxo-5,6,7,8-tetrahydro-1lambda~5~-quinolin-6-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms of quinoline.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

N-(1-Oxo-5,6,7,8-tetrahydro-1lambda~5~-quinolin-6-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Oxo-5,6,7,8-tetrahydro-1lambda~5~-quinolin-6-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Oxo-5,6,7,8-tetrahydro-2-naphthalenyl)acetamide
  • N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

Uniqueness

N-(1-Oxo-5,6,7,8-tetrahydro-1lambda~5~-quinolin-6-yl)acetamide is unique due to its specific quinoline ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

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